4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
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Description
“4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1345472-36-7. Its molecular weight is 247.68 and its IUPAC name is 4-(6-chloro-2-methyl-3-pyridinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid” is 1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Overview of Benzoic Acid Derivatives
Benzoic acid and its derivatives are widely recognized for their antibacterial and antifungal properties, often utilized as preservatives in food and feed. Research into these compounds has highlighted their potential to enhance growth and health, particularly through the improvement of gut functions. This includes the regulation of enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health by affecting redox status. Such studies underscore the importance of understanding the nuanced impacts of benzoic acid derivatives on physiological functions, especially within the digestive system (Mao et al., 2019).
Salicylic Acid Derivatives and Their Potential
Salicylic acid (SA) derivatives, noted for their anti-inflammatory and analgesic properties, present an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA), despite ASA's adverse effects such as gastric toxicity. A novel SA derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a potential substitute with promising anti-inflammatory, analgesic, and antiplatelet activities, suggesting its potential in new drug development. This highlights the continuous search for safer and more effective therapeutic agents within the realm of benzoic acid derivatives (Tjahjono et al., 2022).
Pharmacokinetics and Dietary Exposures
The pharmacokinetic behavior of benzoic acid across different species, including rats, guinea pigs, and humans, has been explored to understand dietary exposures and interspecies variations. This research aids in assessing the safety and regulatory standards for benzoic acid consumption, providing a foundation for minimizing potential risks associated with its widespread use in consumer products (Hoffman & Hanneman, 2017).
Chlorogenic Acid's Therapeutic Roles
Chlorogenic Acid (CGA) demonstrates a wide array of therapeutic benefits, including antioxidant, antibacterial, hepatoprotective, and anti-obesity effects. Its presence in green coffee extracts and tea highlights its potential as a dietary polyphenol capable of modulating lipid and glucose metabolism, offering a natural approach to managing conditions like cardiovascular disease and diabetes. This positions CGA as a significant compound for further research and application in health and disease management (Naveed et al., 2018).
properties
IUPAC Name |
4-(6-chloro-2-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCUJAPDXTFPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718579 |
Source
|
Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
CAS RN |
1345472-36-7 |
Source
|
Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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